2-fluoroinosina

Descripción general

Descripción

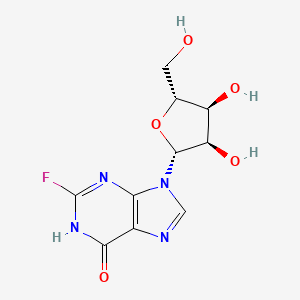

“Inosine, 2-fluoro-” or “2’-Fluoroinosine” is a modified version of the naturally occurring nucleotide Inosine . It contains the nucleobase hypoxanthine and is found in tRNA wobble positions and processed mRNA . The 2’-Fluoroinosine is structurally similar to guanosine, but it lacks the 2-amino group and the 2’ hydroxyl is replaced by fluoro, which imparts robust nuclease resistance .

Synthesis Analysis

The synthesis of 2’-Fluoroinosine involves the use of a phosphoramidite, specifically the 2’-fluoro-inosine-CE phosphoramidite . This phosphoramidite requires a coupling time of 3 minutes, and synthesized inosine-containing oligonucleotides can be deprotected with standard conditions .

Molecular Structure Analysis

The molecular structure of 2’-Fluoroinosine is similar to that of Inosine, with the key difference being the replacement of the 2’ hydroxyl group with a fluorine atom . This modification results in local changes in the conformation of the nucleotide furanose ring .

Chemical Reactions Analysis

Inosine, and by extension 2’-Fluoroinosine, can interact with each of the standard bases via two hydrogen bonds . The interactions in order of decreasing stability are I-C > I-A > I-T ≈ I-G . The introduction of 2’-fluoro RNA can modulate the selectivity of oligonucleotides, as was found to be the case for antisense oligonucleotides (ASOs) .

Physical And Chemical Properties Analysis

The physical and chemical properties of 2’-Fluoroinosine are similar to those of Inosine, with the key difference being the replacement of the 2’ hydroxyl group with a fluorine atom . This modification results in local changes in the conformation of the nucleotide furanose ring .

Aplicaciones Científicas De Investigación

Primers y sondas sintéticas

La inosina se ha utilizado en una serie de aplicaciones que implican principalmente cebadores o sondas sintéticas . En los casos en que la posición del objetivo es ambigua, se puede utilizar una inosina para maximizar la hibridación como alternativa a los oligonucleótidos degenerados .

Procesamiento de tRNA y mRNA

La inosina se encuentra en las posiciones de balanceo de tRNA y en el mRNA procesado . Esto se debe a su capacidad de interactuar con cada una de las bases estándar a través de dos enlaces de hidrógeno .

Reparación del ADN

La 2'-desoxiinosina, un derivado de la inosina, es el resultado de la desaminación no deseada de la 2'-desoxiadenosina en el ADN que debe repararse . Esto destaca el papel de la inosina en el mantenimiento de la integridad del código genético.

Estudios microbianos

La inosina se utiliza en estudios microbianos, particularmente en la secuenciación del ARNr 16S, un método estándar para la identificación taxonómica de bacterias . Los cebadores que contienen inosina permiten la amplificación de una variedad de secuencias relacionadas, expandiendo la diversidad observada de una comunidad microbiana .

Estabilidad de los oligonucleótidos quiméricos

El uso de 2'-fluoroinosina en lugar de inosina aumenta la estabilidad de los oligonucleótidos quiméricos . Esto se debe a que el átomo de flúor electronegativo produce cambios locales en la conformación del anillo furanosa del nucleótido .

Modulación de la selectividad

La incorporación de inosina y 2'-fluoroinosina en cebadores y sondas en ubicaciones específicas modula la selectividad . Esta propiedad se utiliza en oligonucleótidos antisentido (ASO), donde la introducción de ARN 2'-fluoro puede modular la selectividad .

Direcciones Futuras

The use of 2’-Fluoroinosine in research and therapeutic applications is still in its early stages. It has been suggested that 2’-Fluoroinosine could be used to increase the stability of chimeric oligonucleotides . Further studies are needed to fully understand the potential applications and implications of this compound .

Mecanismo De Acción

Target of Action

Inosine, a non-standard, naturally occurring nucleotide, contains the nucleobase hypoxanthine . It is found in transfer RNA (tRNA) wobble positions and processed messenger RNA (mRNA) . Inosine is considered a universal base as it can interact with each of the standard bases via two hydrogen bonds . The primary targets of Inosine are the purinergic P1 receptors .

Mode of Action

Inosine interacts with its targets in a unique way. It can form hydrogen bonds with each of the standard bases. The interactions, in order of decreasing stability, are Inosine-Cytosine > Inosine-Adenine > Inosine-Thymine ≈ Inosine-Guanine . The first three pairs are standard anti-anti interactions, whereas the last pair is an unusual Inosine (syn) – Guanine (anti) interaction .

Biochemical Pathways

Inosine plays a crucial role in purine biosynthesis and degradation . It also acts as a bioactive molecule that regulates RNA editing, metabolic enzyme activity, and signaling pathways . Inosine has been found to have potent axon-promoting effects in vivo following unilateral transection of the corticospinal tract of rats . The mechanism of this action is unclear .

Pharmacokinetics

It is known that inosine can be metabolized into hypoxanthine, xanthine, and uric acid . The cell membrane transport of Inosine is mediated by equilibrative and concentrative nucleoside transporters .

Result of Action

Inosine has been found to have neuroprotective, cardioprotective, anti-inflammatory, and immunomodulatory activities . It has been found to have potent axon-promoting effects in vivo following unilateral transection of the corticospinal tract of rats . The mechanism of this action is unclear .

Action Environment

The action of Inosine, 2-fluoro- can be influenced by environmental factors. For instance, gut microbiota remodeling is closely associated with human disease pathogenesis and responses to dietary and medical supplementation . Recent studies have revealed a critical link between Inosine and gut microbiota impacting anti-tumor, anti-inflammatory, and antimicrobial responses in a context-dependent manner .

Propiedades

IUPAC Name |

9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-fluoro-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FN4O5/c11-10-13-7-4(8(19)14-10)12-2-15(7)9-6(18)5(17)3(1-16)20-9/h2-3,5-6,9,16-18H,1H2,(H,13,14,19)/t3-,5-,6-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHLSRGWIGPHHJW-UUOKFMHZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N=C(NC2=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FN4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70440479 | |

| Record name | Inosine, 2-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70440479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13276-42-1 | |

| Record name | Inosine, 2-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70440479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

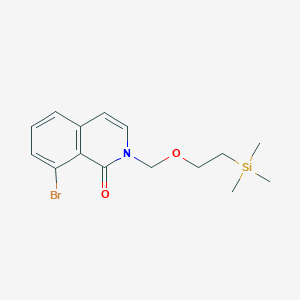

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,2,2-Trichloro-1-[8-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]ethanone](/img/structure/B1450736.png)

![2-bis(phenylmethoxy)phosphoryl-5-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-4H-1,2,4-triazol-3-one](/img/structure/B1450740.png)

![1-[4-(Aminomethyl)benzyl]piperidine-4-carboxamide hydrochloride](/img/structure/B1450750.png)